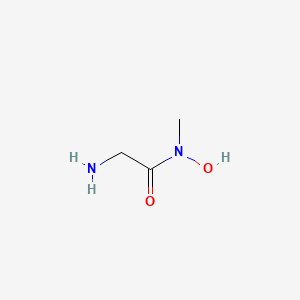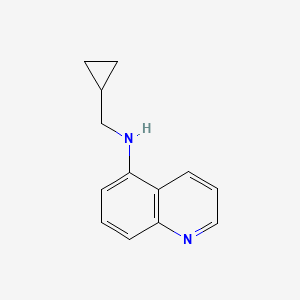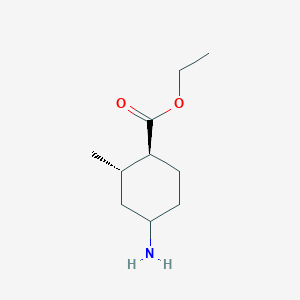
2-amino-N-hydroxy-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-hydroxy-N-methylacetamide is an organic compound with the molecular formula C3H8N2O2 It is a derivative of acetamide and contains both amino and hydroxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethanol Method: This method involves the reaction of methyl acetate with ammonia, resulting in the formation of 2-amino-N-hydroxy-N-methylacetamide and ethanol.
Hydrolysis Method: In this method, N-methyl-2-acetamido-2-propionate is reacted with sodium hydroxide, leading to the hydrolysis of the ester and formation of this compound.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the ethanol method due to its simplicity and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2-amino-N-hydroxy-N-methylacetamide can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form N-methylacetamide by reducing the hydroxy group to a hydrogen atom.
Substitution: It can participate in substitution reactions where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-methylacetamide.
Reduction: Formation of N-methylacetamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-amino-N-hydroxy-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the textile industry as an antistatic, softening, and wrinkle-resistant agent.
Wirkmechanismus
The mechanism of action of 2-amino-N-hydroxy-N-methylacetamide involves its interaction with various molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect enzyme activity and biochemical pathways, making it a valuable compound for research in medicinal chemistry and biochemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxy-N-methylacetamide: Similar in structure but lacks the amino group.
N-methylacetamide: Lacks both the hydroxy and amino groups.
2-hydroxy-N,N-dimethylacetamide: Contains an additional methyl group on the nitrogen atom.
Uniqueness
2-amino-N-hydroxy-N-methylacetamide is unique due to the presence of both amino and hydroxy functional groups, which provide it with distinct chemical reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Eigenschaften
Molekularformel |
C3H8N2O2 |
|---|---|
Molekulargewicht |
104.11 g/mol |
IUPAC-Name |
2-amino-N-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C3H8N2O2/c1-5(7)3(6)2-4/h7H,2,4H2,1H3 |
InChI-Schlüssel |
SAHKRARBJVIRKN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B13328270.png)





![(R)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]azepin-6-yl)acetate](/img/structure/B13328292.png)
![5-Methoxyoctahydrocyclopenta[c]pyrrole](/img/structure/B13328306.png)




![tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate](/img/structure/B13328321.png)

